Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine
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Overview
Description
“Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), an amine group (NH2), and a bicyclo[2.2.2]octane moiety . The bicyclo[2.2.2]octane structure is a type of carbocycle that is characterized by three fused rings, with the carbon atoms arranged in a specific geometric pattern .
Molecular Structure Analysis
The molecular structure of “Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine” is characterized by the presence of a benzyl group, an amine group, and a bicyclo[2.2.2]octane moiety . The bicyclo[2.2.2]octane structure is a type of carbocycle that is characterized by three fused rings, with the carbon atoms arranged in a specific geometric pattern .Chemical Reactions Analysis
“Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine” can participate in various chemical reactions. For instance, the amine group can react with aldehydes or ketones to form imines . The benzyl group can undergo free radical bromination . The bicyclo[2.2.2]octane moiety can participate in strain-releasing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine” would depend on its molecular structure. For instance, the presence of the amine group might make the compound basic. The bicyclo[2.2.2]octane moiety might confer rigidity to the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-1-(1-bicyclo[2.2.2]octanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-14(18-13-16-5-3-2-4-6-16)17-10-7-15(8-11-17)9-12-17/h2-6,14-15,18H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMQRGCLNQHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(CC1)CC2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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